Methyl 5-chloro-4-fluorothiophene-2-carboxylate

Boiling Point Distillation Purification

Researchers need bifunctional thiophene intermediates for SAR campaigns but struggle with analogs lacking orthogonal reactivity. This di-halogenated thiophene-2-carboxylate ester (C₆H₄ClFO₂S, MW 194.61) solves that. • **Sequential diversification**: Pd-catalyzed coupling at C5 (chloro) then SNAr or metalation at C4 (fluoro) - ideal for two-directional SAR. • **Optimized physicochemical properties**: LogP 2.87 enhances membrane permeability vs. free acid; bp ~252°C, density 1.463 g/cm³ for process-scale handling. • **Agrochemical & OFET precursor**: Chlorine handle for aryl/heteroaryl introduction; fluorine lowers HOMO for oxidative stability in semiconductors. ≥97% purity, ambient storage, immediate global shipment.

Molecular Formula C6H4ClFO2S
Molecular Weight 194.6
CAS No. 2089319-62-8
Cat. No. B2952068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-4-fluorothiophene-2-carboxylate
CAS2089319-62-8
Molecular FormulaC6H4ClFO2S
Molecular Weight194.6
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(S1)Cl)F
InChIInChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3
InChIKeyXAPOKPHTHXOUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-chloro-4-fluorothiophene-2-carboxylate – Physicochemical Profile & Procurement Identity


Methyl 5-chloro-4-fluorothiophene-2-carboxylate (CAS 2089319-62-8) is a di-halogenated thiophene-2-carboxylate ester (C₆H₄ClFO₂S, MW 194.61 g/mol) . The thiophene ring is decorated with chlorine at position 5, fluorine at position 4, and a methyl ester at position 2, conferring a predicted LogP of 2.87 . It is supplied as a research intermediate, typically at ≥97% purity, and stored at room temperature .

Workflow Sequential C5 cross-coupling then C4 functionalization
Selection Dual halogen electronic modulation not available in mono-halogenated analogs
Use Context Late-stage diversification, SAR exploration, fluorinated building block

Why Mono-Halogenated Analogs Cannot Replace This Compound


The co-presence of chlorine and fluorine on the thiophene ring generates a distinct electronic and steric environment that is absent in mono-halogenated analogs such as methyl 5-chlorothiophene-2-carboxylate or methyl 4-fluorothiophene-2-carboxylate [1]. Fluorine's strong electron-withdrawing effect at the 4-position polarizes the ring and increases the electrophilicity of the 5-chloro substituent, while simultaneously raising the ester carbonyl's resistance to nucleophilic attack relative to non-fluorinated congeners [2]. These electronic perturbations translate into measurable differences in boiling point, density, and lipophilicity that directly impact purification, formulation, and reactivity in downstream synthetic sequences.

Electronic mismatch 4-F electron-withdrawing effect polarizes ring and activates 5-Cl; mono-halogenated analogs lack this synergy
Reactivity loss Orthogonal C5/C4 sequential diversification impossible with mono-chloro or mono-fluoro analogs
Physical property shift Boiling point, density, and lipophilicity differ substantially, altering purification and formulation parameters

Quantitative Comparator Data for Scientific Procurement


Boiling Point: 5-Chloro-4-fluoro vs. 5-Chloro Analog

The introduction of fluorine at the 4-position elevates the boiling point of methyl 5-chloro-4-fluorothiophene-2-carboxylate to 252.0 °C (predicted), compared to 226 °C (lit.) for the non-fluorinated analog methyl 5-chlorothiophene-2-carboxylate . This 26 °C difference directly impacts distillation cut points and thermal budgets during solvent removal or purification .

Boiling point
Data to verify
252.0 °C vs 226 °C
Δ +26 °C (target boils higher)
Higher thermal budget required; distillation parameters may shift
Predicted data; cross-validation recommended
Boiling Point Distillation Purification

Density & Molecular Weight Increase from Dual Halogenation

Methyl 5-chloro-4-fluorothiophene-2-carboxylate (MW 194.61 g/mol, density 1.463 g/cm³) is significantly denser and heavier than its mono-chlorinated congener methyl 5-chlorothiophene-2-carboxylate (MW 176.62 g/mol, density 1.36–1.371 g/cm³) . The additional fluorine atom contributes approximately +18 g/mol molecular weight and a density increase of ~0.1 g/cm³ .

Density & MW
Data to verify
1.463 g/cm³ (194.6 g/mol)
+0.1 g/cm³ / +18 g/mol vs mono-Cl analog
Affects stoichiometry and solution prep; wrong analog alters molarity
Predicted density; verify lot-specific COA
Density Molecular Weight Formulation

Lipophilicity Comparison: Methyl Ester vs. Free Carboxylic Acid

The methyl ester exhibits a predicted LogP of 2.87, whereas the corresponding carboxylic acid (5-chloro-4-fluorothiophene-2-carboxylic acid) is significantly more polar (predicted XLogP3-AA of 2.5) . This LogP difference of approximately 0.4 log units translates to roughly a 2.5-fold difference in partition coefficient, impacting aqueous solubility profiles and membrane permeability in biological assays .

Lipophilicity (LogP)
Data to verify
LogP 2.87 vs acid 2.5
Δ +0.37; ~2.5× partition
Ester improves membrane permeability in cell-based assays
Predicted values; experimental validation advised
LogP Lipophilicity Permeability

Dual Halogen Orthogonal Reactivity: 5-Chloro Electrophile with 4-Fluoro Electronic Modulation

The 5-chloro substituent serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi), while the 4-fluoro group is largely inert under these conditions but exerts a strong electron-withdrawing effect that activates the 5-position toward oxidative addition [1]. In contrast, the mono-fluorinated analog methyl 4-fluorothiophene-2-carboxylate lacks an aryl halide handle for cross-coupling at the 5-position, and the mono-chlorinated analog methyl 5-chlorothiophene-2-carboxylate lacks the ring-activating fluorine at the 4-position [2]. This orthogonal reactivity profile—coupling at C5 while retaining fluorine at C4 for subsequent transformations—is a unique synthetic feature of the 5-chloro-4-fluoro substitution pattern [1].

Orthogonal reactivity
Class-level
5-Cl cross-coupling + 4-F activation
Enables sequential C5 then C4 diversification; absent in mono-halogenated analogs
Inferred from heterocycle reactivity; test in target system
Cross-Coupling SNAr Orthogonal Reactivity

High-Value Procurement Application Scenarios


Medicinal Chemistry: Late-Stage Diversification of Fluorinated Scaffolds

The orthogonal reactivity afforded by the 5-chloro and 4-fluoro substituents enables sequential Pd-catalyzed cross-coupling at C5 followed by nucleophilic aromatic substitution or directed metalation at C4. This two-directional diversification strategy is particularly valuable in structure–activity relationship (SAR) campaigns where systematic exploration of both positions is required. The enhanced lipophilicity (LogP 2.87) of the methyl ester also improves membrane permeability of early-stage hits relative to the free carboxylic acid, making it a preferred intermediate for cell-based screening libraries.

Agrochemical Intermediate: Fluorinated Building Block

Fluorinated thiophene motifs are prevalent in modern agrochemicals due to their metabolic stability and favorable environmental fate profiles. The 5-chloro-4-fluoro substitution pattern provides a bifunctional handle for constructing thiophene-containing fungicides or herbicides, where the chlorine can be displaced to introduce diverse aryl/heteroaryl groups and the fluorine enhances bioavailability. The compound's physical properties—boiling point of ~252 °C and density of 1.463 g/cm³ —are consistent with process-scale handling requirements.

Materials Science: Precursor for Fluorinated Organic Semiconductors

Fluorinated thiophenes are key monomers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where fluorine substitution lowers the HOMO energy level, improving oxidative stability and charge transport. Methyl 5-chloro-4-fluorothiophene-2-carboxylate serves as a precursor that can be elaborated into regioregular polythiophenes or small-molecule semiconductors. The 5-chloro handle allows for polymerization or chain extension via cross-coupling, while the ester group at C2 can be converted to the corresponding carboxylic acid or amide for surface anchoring or solubility tuning.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Orthogonal C5/C4 diversification
Sequential cross-coupling feasibility; ester-mediated permeability context
Agrochemical Building Block
Bifunctional fluorinated thiophene
Metabolic stability and environmental fate profiling
Organic Semiconductor Precursor
Fluorinated monomer with C5 handle
HOMO energy tuning and charge transport characterization
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